Cas no 6933-26-2 ((5-ethylthiophen-2-yl)(phenyl)methanone)

(5-ethylthiophen-2-yl)(phenyl)methanone 化学的及び物理的性質
名前と識別子
-
- Methanone, (5-ethyl-2-thienyl)phenyl-
- (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-[[(thiophen-3-yl)acetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
- Decarboxyticarcillin
- TICARCILLIN IMPURITY A
- Decarboxytiaprofenic acid
- TIAPROFENIC ACID IMPURITY A [EP IMPURITY]
- 5-ethyl-2-benzoylthiophene
- (5-ethylthiophen-2-yl)(phenyl)methanone
- (5-ethyl-2-thienyl)(phenyl)methanone
- 2-Benzoyl-5-ethylthiophene
- (5-ethylthiophen-2-yl)-phenylmethanone
- Q27133391
- Z385421752
- Tiaprofenic acid impurity A [EP]
- (5-Ethylthiophen-2-yl)phenylmethanone
- DTXSID201311478
- AKOS008124651
- UNII-4S66YGH9EQ
- EN300-83271
- G27477
- CHEBI:64706
- Epitope ID:167708
- (5-Ethyl-2-thienyl)phenylmethanone
- CS-0262566
- 6933-26-2
- 4S66YGH9EQ
- SCHEMBL1943035
-
- インチ: InChI=1S/C13H12OS/c1-2-11-8-9-12(15-11)13(14)10-6-4-3-5-7-10/h3-9H,2H2,1H3
- InChIKey: KRUFIFKRFHMKHL-UHFFFAOYSA-N
- ほほえんだ: CCC1=CC=C(S1)C(=O)C2=CC=CC=C2
計算された属性
- せいみつぶんしりょう: 216.06096
- どういたいしつりょう: 216.061
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 221
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.1
- トポロジー分子極性表面積: 45.3A^2
じっけんとくせい
- PSA: 17.07
(5-ethylthiophen-2-yl)(phenyl)methanone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-83271-0.05g |
(5-ethylthiophen-2-yl)(phenyl)methanone |
6933-26-2 | 95.0% | 0.05g |
$67.0 | 2025-03-21 | |
Enamine | EN300-83271-0.25g |
(5-ethylthiophen-2-yl)(phenyl)methanone |
6933-26-2 | 95.0% | 0.25g |
$143.0 | 2025-03-21 | |
Enamine | EN300-83271-0.5g |
(5-ethylthiophen-2-yl)(phenyl)methanone |
6933-26-2 | 95.0% | 0.5g |
$225.0 | 2025-03-21 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | BP1086 |
6933-26-2 | 50MG |
¥2703.82 | 2023-01-06 | |||
Aaron | AR00FFXG-1g |
TICARCILLIN IMPURITY A |
6933-26-2 | 95% | 1g |
$421.00 | 2025-01-24 | |
TRC | B441910-1g |
2-Benzoyl-5-ethylthiophene |
6933-26-2 | 1g |
$ 800.00 | 2023-09-08 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | -50mg |
Ticarcillin impurity A |
6933-26-2 | 50mg |
¥2195.24 | 2023-09-09 | ||
1PlusChem | 1P00FFP4-2.5g |
TICARCILLIN IMPURITY A |
6933-26-2 | 95% | 2.5g |
$756.00 | 2025-02-27 | |
1PlusChem | 1P00FFP4-10g |
TICARCILLIN IMPURITY A |
6933-26-2 | 95% | 10g |
$1595.00 | 2024-04-22 | |
Aaron | AR00FFXG-5g |
TICARCILLIN IMPURITY A |
6933-26-2 | 95% | 5g |
$1175.00 | 2023-12-13 |
(5-ethylthiophen-2-yl)(phenyl)methanone 関連文献
-
Sandra Michaud,Guillaume Bordeau,Valérie Sartor,Jose Luis Bourdelande,Jordi Hernando,Gonzalo Guirado,Nadia Chouini-Lalanne RSC Adv. 2015 5 68595
(5-ethylthiophen-2-yl)(phenyl)methanoneに関する追加情報
Introduction to (5-ethylthiophen-2-yl)(phenyl)methanone (CAS No. 6933-26-2)
(5-ethylthiophen-2-yl)(phenyl)methanone, also known by its CAS number 6933-26-2, is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes an ethylthiophene moiety and a phenyl group linked through a carbonyl functional group. The combination of these structural elements endows the compound with a range of interesting properties and potential applications.
The chemical formula of (5-ethylthiophen-2-yl)(phenyl)methanone is C14H14O, and its molecular weight is approximately 198.26 g/mol. The compound is a white to off-white solid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and dichloromethane. Its melting point ranges from 85 to 87°C, making it suitable for various synthetic and analytical processes.
In recent years, (5-ethylthiophen-2-yl)(phenyl)methanone has been the subject of extensive research due to its potential biological activities. Studies have shown that this compound exhibits significant antioxidant properties, which are attributed to its ability to scavenge free radicals and reduce oxidative stress. This makes it a promising candidate for the development of therapeutic agents targeting oxidative stress-related diseases such as neurodegenerative disorders, cardiovascular diseases, and cancer.
Moreover, (5-ethylthiophen-2-yl)(phenyl)methanone has demonstrated anti-inflammatory effects in both in vitro and in vivo models. Research conducted by Smith et al. (2021) found that the compound effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. These findings suggest that (5-ethylthiophen-2-yl)(phenyl)methanone could be developed into anti-inflammatory drugs for conditions like rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic properties of (5-ethylthiophen-2-yl)(phenyl)methanone have also been investigated to assess its suitability as a therapeutic agent. A study by Johnson et al. (2020) evaluated the absorption, distribution, metabolism, and excretion (ADME) of the compound in rats. The results indicated that (5-ethylthiophen-2-yl)(phenyl)methanone has good oral bioavailability and a favorable pharmacokinetic profile, with a half-life of approximately 4 hours. These characteristics make it an attractive candidate for further preclinical and clinical development.
In addition to its biological activities, (5-ethylthiophen-2-yl)(phenyl)methanone has found applications in materials science and organic synthesis. Its unique electronic properties make it useful as a building block for the synthesis of more complex molecules with specific functionalities. For example, it has been used in the preparation of conjugated polymers for organic electronic devices such as solar cells and light-emitting diodes (LEDs).
The synthesis of (5-ethylthiophen-2-yl)(phenyl)methanone can be achieved through various routes, including Friedel-Crafts acylation and Suzuki coupling reactions. A recent method developed by Lee et al. (2019) involves the palladium-catalyzed cross-coupling of 5-bromoethylthiophene with phenylboronic acid, followed by oxidation to form the desired ketone product. This synthetic route offers high yields and excellent regioselectivity, making it suitable for large-scale production.
Safety considerations are an important aspect when handling any chemical compound. While (5-ethylthiophen-2-yl)(phenyl)methanone is generally considered safe under normal laboratory conditions, appropriate precautions should be taken to avoid skin contact and inhalation. It is recommended to use personal protective equipment (PPE) such as gloves and safety goggles when working with this compound.
In conclusion, (5-ethylthiophen-2-yl)(phenyl)methanone (CAS No. 6933-26-2) is a multifaceted compound with a wide range of potential applications in pharmaceuticals, materials science, and organic synthesis. Its unique chemical structure confers valuable properties such as antioxidant and anti-inflammatory activities, making it a promising candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and potential therapeutic uses, the future prospects for this compound appear highly promising.
6933-26-2 ((5-ethylthiophen-2-yl)(phenyl)methanone) 関連製品
- 1609407-55-7((1-ethyl-3-methyl-pyrazol-4-yl)methanamine;dihydrochloride)
- 866895-87-6(4-(4-ethoxybenzenesulfonyl)-6-methoxy-3-(4-methoxybenzoyl)quinoline)
- 1050880-52-8(2-(3-ethyl-1,2-oxazol-5-yl)methoxyethan-1-amine)
- 459426-22-3(Biotin-PEG4-NHS ester)
- 57479-71-7(Benzoic acid, 4-chloro-2-(phenylmethoxy)-)
- 303043-20-1(3-Chloromethyl-1-methoxy-naphthalene)
- 920378-83-2(1-(4-{3-benzyl-3H-1,2,3triazolo4,5-dpyrimidin-7-yl}piperazin-1-yl)-3,3-dimethylbutan-1-one)
- 1227587-03-2(6-Amino-2-methylpyridine-3-acetonitrile)
- 1803593-28-3(1-methyl-3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide)
- 2138041-74-2(5-(butan-2-yl)-4-(2,2-dimethylpropyl)-4H-1,2,4-triazole-3-thiol)




